(S)-3-(Piperidin-2-yl)benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-[(2S)-piperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
WZMCLPOONMWUFX-NSHDSACASA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC(=CC=C2)C(=O)O |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Contextual Significance of Chiral Piperidine and Benzoic Acid Architectures in Organic Synthesis
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com The introduction of a chiral center into the piperidine scaffold, particularly at the 2-position, imparts a three-dimensional architecture that can significantly influence a molecule's biological activity and pharmacokinetic properties. researchgate.net This is because the specific spatial arrangement of substituents on a chiral piperidine ring can lead to more precise interactions with biological targets such as enzymes and receptors. lifechemicals.com The presence of chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological effects. researchgate.net
Similarly, the benzoic acid moiety is a fundamental building block in organic synthesis and medicinal chemistry. Its carboxylic acid group can participate in various chemical transformations and can act as a key interaction point, for instance, through hydrogen bonding with biological macromolecules. The combination of a chiral piperidine and a benzoic acid into a single scaffold, as seen in (S)-3-(Piperidin-2-yl)benzoic acid, creates a versatile building block with the potential for diverse functionalization and the exploration of novel chemical space in drug discovery.
Rationale for Academic Investigation of S 3 Piperidin 2 Yl Benzoic Acid
Enantioselective Methodologies for Piperidine Ring Functionalization
The construction of the chiral piperidine ring with specific substituents is a cornerstone of synthesizing complex molecules like this compound. Various enantioselective methods have been developed to achieve high levels of stereocontrol.
Asymmetric Catalysis in C-C and C-N Bond Formations
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of piperidines, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high stereoselectivity.
Rhodium-catalyzed asymmetric reductive Heck reactions represent a state-of-the-art approach for the synthesis of 3-substituted piperidines. nih.govsnnu.edu.cn This method utilizes aryl boronic acids and a pyridine (B92270) precursor, which undergoes a three-step process involving partial reduction of the pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cn The reaction demonstrates broad functional group tolerance and can be performed on a gram scale, highlighting its utility in synthetic applications. acs.org
Another notable strategy involves the catalytic asymmetric [4+2] annulation of imines with allenes, facilitated by chiral phosphine (B1218219) catalysts. nih.gov This method provides a direct route to functionalized piperidine derivatives. Furthermore, palladium-catalyzed intramolecular allylic amination, where a protecting group with defined stereochemistry acts as a chiral ligand, offers a pathway to stereoselective piperidine synthesis. nih.gov
The nitro-Mannich reaction is another key C-C bond-forming reaction that has been successfully employed in the asymmetric synthesis of piperidines. researchgate.net This reaction, when combined with a diastereoselective reductive cyclization, can produce stereochemically pure piperidines with multiple contiguous stereocenters. researchgate.net
| Catalytic Method | Key Features | Reactants | Product Type |
| Rh-catalyzed Asymmetric Reductive Heck | High yield and enantioselectivity, wide functional group tolerance. nih.govsnnu.edu.cn | Arylboronic acids, Pyridine derivative. nih.govsnnu.edu.cn | Enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn |
| Chiral Phosphine-catalyzed [4+2] Annulation | Catalytic asymmetric synthesis. nih.gov | Imines, Allenes. nih.gov | Piperidine derivatives. nih.gov |
| Palladium-catalyzed Intramolecular Allylic Amination | Protecting group acts as a chiral ligand. nih.gov | Allylic amines with chiral protecting groups. nih.gov | Stereoselective piperidines. nih.gov |
| Asymmetric Nitro-Mannich Reaction | Forms multiple C-C bonds and stereocenters. researchgate.net | β-nitro amines, Imines. researchgate.net | Stereochemically pure piperidines. researchgate.net |
Chiral Auxiliary and Organocatalysis Approaches in Piperidine Synthesis
Chiral auxiliaries and organocatalysis offer alternative and often complementary strategies for the enantioselective synthesis of piperidines. These methods avoid the use of transition metals, which can be advantageous in terms of cost and toxicity.
The use of chiral auxiliaries involves temporarily incorporating a chiral molecule into the synthetic sequence to direct the stereochemical outcome of a particular reaction. A modular strategy for synthesizing trisubstituted chiral piperidines has been developed, starting from a scalable, chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester. nih.gov This intermediate can then undergo sequential functionalizations to yield highly elaborated chiral piperidines. nih.gov
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant traction in asymmetric synthesis. nih.gov A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines. nih.gov This process utilizes a transaminase to generate a key reactive intermediate for a subsequent complexity-building Mannich reaction. nih.gov This approach highlights the synergy between biocatalysis and organocatalysis. researchgate.net The aza-Diels-Alder reaction, often promoted by organocatalysts, is another powerful method for constructing the piperidine ring, particularly for forming piperidin-4-ones from imines and electron-rich dienes. rsc.org
| Approach | Key Principle | Example Application |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to control stereochemistry. researchgate.net | Synthesis of trisubstituted chiral piperidines from a chiral-pool derived intermediate. nih.gov |
| Organocatalysis | Use of small organic molecules as catalysts. nih.gov | Hybrid bio-organocatalytic cascade for 2-substituted piperidines. nih.govresearchgate.net |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition to form the piperidine ring. rsc.org | Synthesis of piperidin-4-ones from imines and dienes. rsc.org |
Diastereoselective Routes for Stereochemical Control
Diastereoselective synthesis is crucial for establishing the relative stereochemistry of multiple chiral centers within the piperidine ring.
One effective strategy involves the hydrogenation of substituted pyridines to diastereoselectively generate cis-piperidines. nih.govrsc.orgwhiterose.ac.uk Subsequent base-mediated epimerization can then provide access to the corresponding trans-diastereoisomers. nih.govrsc.orgwhiterose.ac.uk For sterically hindered systems where epimerization may not be feasible, diastereoselective lithiation followed by trapping with an electrophile offers an alternative route to the desired trans-piperidine. nih.gov
The nitro-Mannich reaction can also be employed in a diastereoselective manner. The reaction between β-aryl/heteroaryl substituted nitroalkanes and glyoxylate (B1226380) imines can provide β-nitro-amines with good diastereoselectivity. researchgate.net Subsequent reductive cyclization then yields stereochemically pure piperidines. researchgate.net Furthermore, the diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, is another effective method for controlling piperidine stereochemistry. nih.gov
| Diastereoselective Method | Key Transformation | Stereochemical Outcome |
| Pyridine Hydrogenation and Epimerization | Hydrogenation of substituted pyridines followed by base-mediated epimerization. nih.govrsc.orgwhiterose.ac.uk | Access to both cis and trans diastereomers of substituted piperidines. nih.govrsc.orgwhiterose.ac.uk |
| Diastereoselective Lithiation/Trapping | α-lithiation of a substituted piperidine followed by electrophilic quench. nih.gov | Synthesis of specific trans-diastereomers. nih.gov |
| Diastereoselective Nitro-Mannich Reaction | Reaction of nitroalkanes with imines followed by reductive cyclization. researchgate.net | Formation of piperidines with multiple, controlled stereocenters. researchgate.net |
Convergent and Divergent Synthesis of Benzoic Acid Conjugates
The synthesis of this compound involves not only the stereoselective formation of the piperidine ring but also the attachment of the benzoic acid moiety. Convergent and divergent strategies are employed to efficiently construct these conjugates.
A divergent synthesis approach allows for the creation of various derivatives from a common intermediate. For instance, a divergent synthesis of 3,5-dioxygenated piperidines has been described, starting from a mixture of cis- and racemic trans-3,5-piperidine diols that can be transformed into various stereoisomers. nih.gov Similarly, a divergent synthesis of 1,3,5-trisubstituted benzenes has been developed from 2,3,5-triiodobenzoic acid, which can serve as a precursor to diverse aryne intermediates. rsc.org
Esterification and Amidation Routes for Carboxylic Acid Derivatization
The carboxylic acid group of the benzoic acid moiety can be derivatized through esterification or amidation to create a diverse range of analogs or to facilitate purification and handling.
Direct amidation of carboxylic acids with amines can be achieved using various coupling agents. Titanium tetrachloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines to form amides in moderate to excellent yields. nih.gov Another approach involves the use of activating agents like hydroxybenzotriazole (B1436442) (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or carbonyldiimidazole (CDI) to promote amide bond formation. nih.gov These methods are commonly employed in the synthesis of complex molecules containing amide linkages.
| Reaction | Reagents/Catalysts | Key Features |
| Amidation | TiCl₄. nih.gov | Direct condensation of carboxylic acids and amines. nih.gov |
| Amidation | HOBt, HBTU, DIPEA. nih.gov | Activation of carboxylic acid for amide bond formation. nih.gov |
| Amidation | CDI. nih.gov | Promotes amide bond formation. nih.gov |
Cross-Coupling Reactions for Aryl-Piperidine Linkages
Palladium-catalyzed cross-coupling reactions are indispensable for forming the crucial C-C bond between the aryl (benzoic acid) and piperidine moieties.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for this purpose. It typically involves the reaction of an arylboronic acid with a piperidine derivative bearing a suitable leaving group, such as a halide. The synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands, which are useful in palladium-catalyzed cross-coupling reactions, has been achieved through sequences involving Suzuki reactions. rsc.org
The Negishi cross-coupling reaction provides another powerful tool for α-arylation of piperidines. A one-pot Negishi cross-coupling has been described for the direct α-arylation of a protected 4-hydroxypiperidine, demonstrating high diastereoselectivity. nih.gov This methodology is particularly useful for coupling pharmaceutically relevant heteroaryl bromides. nih.gov
Furthermore, nickel-catalyzed cross-coupling reactions, such as the Kumada-type coupling, have been developed for the stereospecific formation of C-C bonds, including those in arylpiperidine synthesis. researchgate.net
| Cross-Coupling Reaction | Catalyst/Reagents | Application |
| Suzuki-Miyaura | Palladium catalyst, Arylboronic acid, Piperidine-halide. rsc.org | Formation of the aryl-piperidine C-C bond. rsc.org |
| Negishi | Palladium catalyst, Organozinc reagent, Piperidine-halide. nih.gov | Direct α-arylation of piperidines. nih.gov |
| Kumada | Nickel catalyst, Grignard reagent, Piperidine-halide. researchgate.net | Stereospecific C-C bond formation. researchgate.net |
Protecting Group Chemistry and Regioselective Transformations
The presence of two reactive functional groups—a secondary amine and a carboxylic acid—in the target molecule necessitates a robust protecting group strategy to ensure chemoselectivity during synthetic transformations. The choice of protecting groups is critical as it can influence the reactivity and regioselectivity of subsequent reactions on both the piperidine and the aromatic rings.
The strategic use of protecting groups for the piperidine nitrogen and the benzoic acid's carboxyl group is fundamental to the successful synthesis of this compound. These groups must be stable under various reaction conditions and selectively removable without affecting other parts of the molecule. wikipedia.org
Nitrogen Protecting Groups: The piperidine nitrogen is a nucleophilic and basic center. Protecting it as a carbamate (B1207046) is a common and effective strategy, as this modification renders the nitrogen non-nucleophilic and non-basic. organic-chemistry.org The most frequently employed carbamate protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Boc Group: The Boc group is introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is valued for its stability under a wide range of non-acidic conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). acs.org The steric bulk of the Boc group can also play a crucial role in directing the stereochemical outcome of subsequent reactions. acs.org
Cbz Group: The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl). Its key advantage is its removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that is orthogonal to the acid-labile Boc group. researchgate.net
Carboxylic Acid Protecting Groups: The carboxylic acid group is acidic and can interfere with many organometallic and basic reagents. masterorganicchemistry.com Therefore, it is typically protected as an ester.
Methyl or Ethyl Esters: Simple alkyl esters are common due to their ease of formation (e.g., Fischer esterification) and subsequent removal by base-catalyzed hydrolysis (saponification). organic-chemistry.org
Benzyl Esters: Similar to the Cbz group, benzyl esters can be cleaved by catalytic hydrogenolysis, providing an orthogonal deprotection strategy relative to base-labile alkyl esters or acid-labile Boc groups. libretexts.org
Silyl (B83357) Esters: While widely used for alcohols, silyl esters are generally less suitable for protecting carboxylic acids due to their lability under even mildly aqueous acidic or basic conditions. nih.gov
Oxazoline Groups: 2-Alkyl-1,3-oxazolines can also serve as protected forms of carboxylic acids. organic-chemistry.org
The following table summarizes common protecting groups relevant to the synthesis of this compound.
| Functional Group | Protecting Group | Structure | Introduction Reagents | Cleavage Conditions |
| Nitrogen (Amine) | tert-butyloxycarbonyl (Boc) | -(C=O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | -(C=O)O-CH₂-Ph | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | |
| Carboxylic Acid | Methyl Ester | -CH₃ | Methanol (MeOH), Acid catalyst | Base hydrolysis (e.g., NaOH, LiOH) |
| Benzyl Ester | -CH₂-Ph | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) |
This table contains interactive elements.
Achieving the correct substitution pattern—attaching the benzoic acid at the C2 position of the piperidine and ensuring the piperidinyl group is at the C3 (meta) position of the benzoic acid—requires highly regioselective reactions.
Functionalization of the Piperidine Ring: A primary strategy for creating the C-C bond at a specific position on the piperidine ring is through the dearomatization and subsequent functionalization of a pyridine precursor. nih.govacs.org A powerful method involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org In this approach, a dihydropyridine (B1217469), formed by the partial reduction of pyridine protected with a carbamate group, reacts with an arylboronic acid. acs.org This reaction can be highly regio- and enantioselective, furnishing 3-substituted tetrahydropyridines that can be further reduced to the desired piperidine. nih.govnih.gov
Another key strategy is directed ortho-metalation (DoM). baranlab.org By using an N-Boc protecting group, the piperidine ring can be deprotonated at the C2 position using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as TMEDA. nih.govwhiterose.ac.uk The resulting C2-lithiated species can then react with an appropriate electrophile.
Functionalization of the Aromatic Ring: The substitution on the benzoic acid ring can be established either before or after coupling with the piperidine moiety. If a pre-functionalized benzoic acid derivative is used, such as 3-bromobenzoic acid (protected as an ester), it can be coupled with the piperidine ring using transition-metal-catalyzed cross-coupling reactions.
Alternatively, directed ortho-metalation can be applied to the benzene (B151609) ring. harvard.eduuwindsor.ca A directing metalation group (DMG) on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For instance, a protected carboxylic acid or a related group can direct lithiation to the C2 position. To achieve the desired meta-substitution pattern of this compound, one might start with a benzene ring already bearing substituents at the 1 and 3 positions.
The table below outlines key regioselective strategies.
| Ring System | Method | Targeted Position | Key Reagents/Catalysts | Description |
| Piperidine (from Pyridine) | Asymmetric Reductive Heck | C3 | Rh-catalyst, Chiral ligand, Arylboronic acid | Catalytic carbometalation of a dihydropyridine intermediate provides high regio- and enantioselectivity. acs.org |
| Piperidine | Directed ortho-Metalation (DoM) | C2 | N-Boc group, s-BuLi, TMEDA | The N-Boc group directs deprotonation to the adjacent C2 position for subsequent reaction with an electrophile. whiterose.ac.uk |
| Aromatic Ring | Directed ortho-Metalation (DoM) | ortho to Directing Group | Directing Group (e.g., -CONR₂, -OMe), Organolithium base | A functional group on the ring directs lithiation to the adjacent position. harvard.eduuwindsor.ca |
| Aromatic Ring | Suzuki or other Cross-Coupling | Position of Halogen | Pd-catalyst, Base | Coupling of a pre-functionalized (e.g., halogenated) aromatic ring with an organoboron derivative of piperidine. |
This table contains interactive elements.
By combining these advanced strategies, chemists can navigate the complexities of the synthesis to produce this compound and its enantiomers with high purity and in a controlled manner.
Determination of Absolute Configuration via Spectroscopic and Diffraction Methods
The stereochemistry of this compound is defined by the chiral center at the C2 position of the piperidine ring. Establishing the (S) configuration is critical and can be achieved through a combination of crystallographic and spectroscopic methods.
Single-Crystal X-ray Diffraction for Definitive Stereochemistry
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal lattice, allowing for the exact placement of each atom in space.
For this compound, obtaining a suitable single crystal is the first and most crucial step. The crystallographic data would not only confirm the covalent structure but also definitively establish the (S)-configuration at the stereocenter. The key parameters obtained from an SC-XRD analysis are presented in the table below.
| Crystallographic Parameter | Description | Typical Expected Data for a Small Organic Molecule |
| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, etc. |
| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁ |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. | Specific Å and ° values. |
| Z | The number of molecules in the unit cell. | An integer value, e.g., 2, 4. |
| Flack Parameter | A value used to determine the absolute stereochemistry. | A value close to 0 for the correct enantiomer. |
| R-factor | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A value typically < 0.05 for a well-refined structure. |
Note: Specific experimental data for this compound is not publicly available. The table represents the type of data that would be generated from a single-crystal X-ray diffraction experiment.
Chiroptical Spectroscopy (Vibrational Circular Dichroism, Optical Rotatory Dispersion, Electronic Circular Dichroism) for Enantiomeric Assignment
Chiroptical spectroscopy techniques are powerful non-destructive methods for probing the stereochemistry of chiral molecules in solution. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. The resulting spectrum provides information about the stereochemistry of the molecule based on its vibrational modes.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The shape of the ORD curve, particularly near absorption bands (a phenomenon known as the Cotton effect), is characteristic of the stereochemistry.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The electronic transitions of the chromophores in the molecule, such as the benzoic acid moiety, give rise to characteristic ECD spectra that can be used to assign the absolute configuration by comparison with theoretical calculations.
The table below summarizes the expected outcomes from chiroptical spectroscopy for this compound.
| Technique | Principle | Expected Information for this compound |
| VCD | Differential absorption of circularly polarized IR light. | A specific VCD spectrum with positive and negative bands corresponding to the vibrational modes of the (S)-enantiomer. |
| ORD | Wavelength-dependent optical rotation. | A characteristic ORD curve, likely exhibiting a Cotton effect associated with the electronic transitions of the benzoic acid chromophore. |
| ECD | Differential absorption of circularly polarized UV-Vis light. | An ECD spectrum with specific positive and/or negative Cotton effects that can be correlated to the absolute configuration through computational modeling. |
Note: Specific experimental chiroptical data for this compound is not publicly available. The table outlines the expected results from such analyses.
Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution, including the connectivity of atoms and their spatial relationships.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments provide a wealth of information by correlating different nuclei within the molecule.
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to heteronuclei, typically carbon (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.
The following table details the expected key correlations for this compound.
| 2D NMR Experiment | Key Expected Correlations |
| COSY | Correlations between adjacent protons on the piperidine ring and within the benzoic acid ring. |
| HSQC | Correlation of each proton with its directly attached carbon atom. |
| HMBC | Correlation of the piperidine protons with the carbons of the benzoic acid ring, and vice-versa, confirming the substitution pattern. |
| NOESY | Spatial correlations between the proton at C2 of the piperidine ring and adjacent protons, helping to define the ring conformation. |
Note: Detailed experimental 2D NMR data for this compound is not publicly available. The table describes the anticipated correlations based on its known structure.
Dynamic NMR for Conformational Equilibria
The piperidine ring is not static and can exist in different chair and boat conformations. Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures to study these conformational changes. By analyzing the changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers and the relative populations of the different conformers in equilibrium. For this compound, DNMR could be used to study the ring-flipping process of the piperidine moiety.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition and thus the molecular formula of a compound. Furthermore, by inducing fragmentation of the molecule (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is obtained, which serves as a fingerprint for the molecule and aids in its structural confirmation.
The expected HRMS data for this compound is summarized below.
| Analysis Type | Expected Result |
| Molecular Formula Confirmation | An accurate mass measurement corresponding to the molecular formula C₁₂H₁₅NO₂. |
| Fragmentation Analysis (MS/MS) | Characteristic fragment ions resulting from the cleavage of the piperidine ring and the loss of functional groups from the benzoic acid moiety. |
Note: Specific HRMS fragmentation data for this compound is not publicly available. The table indicates the expected outcomes of such an analysis.
Theoretical and Computational Chemistry Studies on S 3 Piperidin 2 Yl Benzoic Acid
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For (S)-3-(Piperidin-2-yl)benzoic acid, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. DFT methods have been successfully applied to a wide range of benzoic acid derivatives to predict their geometries and electronic characteristics with high accuracy. researchgate.netresearchgate.nettandfonline.com
Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. uwosh.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. schrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For molecules with extended conjugated systems, this energy gap tends to decrease. youtube.com In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine (B6355638) and benzene (B151609) rings, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the benzene ring. nih.gov
Table 1: Representative Frontier Orbital Energies for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzoic Acid Derivative 1 | -6.8060 | -2.8381 | 3.9679 |
| Benzoic Acid Derivative 2 | Not specified | Not specified | 4.59 |
Data is illustrative, based on calculations for similar benzoic acid structures. nih.govresearchgate.net
Proton Affinity and Acidity Calculations
DFT calculations are highly effective for determining the gas-phase acidity and proton affinity of molecules. The proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase reaction of a species with a proton. wikipedia.org Relatedly, the gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. wikipedia.org For an acid like this compound, computational methods can calculate the Gibbs free energy change (ΔacidG°) associated with the deprotonation of the carboxylic acid group.
Studies on a variety of substituted benzoic acids have demonstrated a strong correlation between DFT-calculated gas-phase acidities and experimentally determined values, often achieving high accuracy with functionals like B3LYP. mdpi.comnih.govresearchgate.net These calculations confirm that electron-withdrawing substituents on the benzene ring increase acidity, while electron-donating groups decrease it. nih.gov The position of the substituent (ortho, meta, para) also significantly influences acidity due to a combination of inductive and resonance effects. mdpi.comnih.gov For this compound, the piperidinyl group at the meta position would primarily exert an electron-withdrawing inductive effect, influencing the acidity of the carboxylic acid proton.
Table 2: Comparison of Theoretical and Experimental Gas-Phase Acidity for Benzoic Acid
| Compound | Calculated ΔacidG° (kcal/mol) | Experimental ΔacidG° (kcal/mol) |
| Benzoic Acid | 338.4 | 336.4 |
Data from a B3LYP/6-311++G(2d,2p) level of theory calculation, demonstrating the accuracy of the method. mdpi.com
Molecular Modeling and Conformational Landscape Analysis
The biological function and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape, or conformation. Molecular modeling techniques are used to explore the conformational landscape, which is the collection of all possible spatial arrangements of the atoms and their corresponding potential energies.
Intramolecular Hydrogen Bonding and Steric Interactions
The structure of this compound contains both a hydrogen bond donor (the N-H group of the piperidine ring) and hydrogen bond acceptors (the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid). This arrangement allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's preferred conformation and properties. quora.comacs.orgrsc.orgconicet.gov.ar
A hydrogen bond could potentially form between the piperidine nitrogen's hydrogen and the carbonyl oxygen of the carboxylic acid. The formation of such an internal bond would lock the molecule into a more rigid structure. However, this intramolecular interaction is in competition with intermolecular hydrogen bonding, where molecules associate with each other, for instance, through the formation of carboxylic acid dimers. nih.gov The balance between these interactions depends on factors like solvent and the solid-state packing environment. nih.gov Steric interactions, such as repulsion between the piperidine ring and the carboxylic acid group, also play a crucial role in dictating the most stable conformation by preventing certain arrangements. uky.edu
Reaction Mechanism Investigations and Transition State Analysis
Beyond static properties, computational chemistry can be used to map out the entire pathway of a chemical reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect them.
For this compound, theoretical studies could investigate various reactions, such as those involving the carboxylic acid group (e.g., esterification) or the piperidine nitrogen (e.g., N-alkylation). By calculating the potential energy surface for a proposed reaction, chemists can determine the activation energy—the energy barrier that must be overcome for the reaction to proceed. nih.govrsc.org For example, a detailed study on the atmospheric reactions of benzoic acid with various radicals used DFT to calculate reaction potential barriers and heats of reaction for different pathways, identifying the most likely products. nih.govrsc.orgresearchgate.net Similar computational investigations for this compound would provide fundamental insights into its reactivity, helping to predict reaction outcomes and optimize conditions for chemical synthesis. nih.gov
Chemical Derivatization and Functional Diversification of the S 3 Piperidin 2 Yl Benzoic Acid Scaffold
Modification of the Carboxylic Acid Group for New Functionalities
The carboxylic acid group of (S)-3-(Piperidin-2-yl)benzoic acid is a prime site for modification, allowing for the introduction of a wide range of functional groups that can modulate the compound's physicochemical properties and biological activity.
Synthesis of Esters, Amides, and Acid Chlorides
Esters: Esterification of the carboxylic acid can be achieved through various methods. A common approach involves the reaction of the benzoic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Alternatively, activation of the carboxylic acid with agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like tetrahydrofuran (B95107) (THF) can facilitate ester formation. For instance, the synthesis of various ester derivatives can be accomplished by reacting the corresponding benzoic acid with an alcohol.
Amides: Amide bond formation is a cornerstone of medicinal chemistry, and several strategies can be employed to convert the carboxylic acid of the scaffold into an amide. One common method is the coupling of the carboxylic acid with an amine using activating agents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of a base such as diisopropylethylamine (DIPEA). nih.gov Another effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and HOBt to facilitate the coupling between a carboxylic acid and an amine. mdpi.com The direct conversion of carboxylic acids to amides can also be achieved using reagents like tris-(2,2,2-trifluoroethyl) borate. nih.gov The synthesis of N-substituted benzamide (B126) derivatives has been reported, highlighting the versatility of this functional group in drug design. researchgate.net
Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comrsc.org For example, 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride was prepared by reacting the corresponding benzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). prepchem.com This transformation is often a key step in facilitating subsequent reactions, such as Friedel-Crafts acylations. unipi.it The use of phosgene (B1210022) or thionyl chloride in the presence of an N,N-disubstituted formamide (B127407) is another method for producing acid chlorides. google.com
Table 1: Reagents for Carboxylic Acid Modification
| Modification | Reagent(s) | Product |
|---|---|---|
| Esterification | Alcohol, DCC, DMAP | Ester |
| Esterification | Alcohol, CDI, THF | Ester |
| Amidation | Amine, HBTU, HOBt, DIPEA | Amide |
| Amidation | Amine, EDC, HOBt | Amide |
| Amidation | Amine, B(OCH₂CF₃)₃ | Amide |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride |
| Acid Chloride Formation | Oxalyl chloride | Acid Chloride |
| Acid Chloride Formation | Phosgene, N,N-disubstituted formamide | Acid Chloride |
Reduction to Alcohols and Aldehydes
Alcohols: The carboxylic acid group can be reduced to a primary alcohol. While this transformation can be challenging to achieve selectively in a single step, methods using reagents like sodium borohydride (B1222165) in combination with bromine (NaBH₄–Br₂) have been developed for the direct reduction of benzoic acids to their corresponding alcohols. researchgate.net Another approach involves the use of a pyridine-catalyzed addition of the carboxylic acid to methyl propiolate followed by NaBH₄ reduction. researchgate.net The reduction of carboxylic acids to alcohols can also be accomplished under solvent-free conditions using a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) as an acid activator, followed by NaBH₄. researchgate.net
Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation. murraystate.edu One strategy involves the activation of the carboxylic acid, for example, with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), followed by reduction with a mild reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. murraystate.edu The reduction of benzoic acid derivatives to aldehydes can also be achieved through the reduction of corresponding acyl chlorides, nitriles, esters, or amides using various reducing agents and conditions. youtube.com For instance, the Rosenmund reduction utilizes a deactivated palladium catalyst to selectively reduce acyl chlorides to aldehydes. youtube.com
Manipulation of the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring provides another key handle for functional diversification, allowing for the introduction of various substituents that can influence the molecule's polarity, basicity, and interactions with biological targets.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkyl halides or other electrophiles. For example, N-alkylation can be performed using an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). nih.gov This reaction introduces an alkyl group onto the piperidine nitrogen, which can alter the compound's lipophilicity and steric profile.
N-Acylation: N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. This reaction forms an amide bond and can be used to introduce a wide variety of substituents. For instance, N-acylation can be achieved by reacting the piperidine with a carboxylic acid in the presence of carbonyldiimidazole (CDI). nih.gov
Quaternization and Amine Oxidation
Quaternization: The piperidine nitrogen can undergo quaternization by reacting with an excess of an alkylating agent, typically an alkyl halide. mdpi.com This reaction results in the formation of a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. The quaternization of amines like pyridine (B92270) with alkyl halides can lead to the formation of N-alkylpyridinium salts. mdpi.com
Amine Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). Amine oxidation can significantly alter the polarity and hydrogen bonding potential of the molecule.
Introduction of Substituents onto the Phenyl and Piperidine Rings
Introducing substituents onto the aromatic phenyl ring or the saturated piperidine ring offers further opportunities to fine-tune the properties of the this compound scaffold. nih.gov
Phenyl Ring Substitution: Substituents can be introduced onto the phenyl ring through various electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on a suitable precursor. Subsequent chemical manipulations can then be used to install the piperidine ring. For example, the synthesis of substituted benzamide derivatives often involves starting with a substituted benzoic acid. researchgate.netnih.gov
Piperidine Ring Substitution: The synthesis of highly substituted piperidine derivatives can be achieved through various catalytic methods. ajchem-a.com For instance, palladium-catalyzed reactions have been developed for the synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com The introduction of substituents on the piperidine ring can also be accomplished by starting with a pre-functionalized piperidine derivative in the synthesis. The synthesis of 3-amino substituted piperidines from L-glutamic acid has been described, offering a route to chiral substituted piperidines. niscpr.res.in
Table 2: Summary of Derivatization Strategies
| Scaffold Position | Reaction Type | Example Reagents/Conditions | Resulting Functional Group/Modification |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, DCC, DMAP | Ester |
| Carboxylic Acid | Amidation | Amine, HBTU, HOBt | Amide |
| Carboxylic Acid | Acid Chloride Formation | Thionyl chloride | Acid Chloride |
| Carboxylic Acid | Reduction | NaBH₄–Br₂ | Primary Alcohol |
| Carboxylic Acid | Partial Reduction | DIC, DIBAL-H | Aldehyde |
| Piperidine Nitrogen | N-Alkylation | Alkyl halide, K₂CO₃ | Tertiary Amine |
| Piperidine Nitrogen | N-Acylation | Acyl chloride or activated carboxylic acid | Amide |
| Piperidine Nitrogen | Quaternization | Excess alkyl halide | Quaternary Ammonium Salt |
| Piperidine Nitrogen | Amine Oxidation | H₂O₂, m-CPBA | N-oxide |
| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating/Halogenating agents, Friedel-Crafts reagents | Substituted Phenyl Ring |
| Piperidine Ring | Catalytic Synthesis | Pd catalysts, pre-functionalized starting materials | Substituted Piperidine Ring |
Aromatic Electrophilic Substitution and Palladium-Catalyzed Couplings
The benzoic acid portion of the scaffold provides a versatile platform for introducing a wide array of substituents through well-established aromatic chemistry. The nature and position of the existing substituents—the piperidin-2-yl group and the carboxylic acid—play a crucial role in directing the regiochemical outcome of these reactions. The carboxylic acid group is a deactivating, meta-directing group, while the piperidin-2-yl group, when the nitrogen is protected as an amide (e.g., N-Boc), is an activating, ortho, para-directing group. Given their relative 1,3-positions on the aromatic ring, their directing effects are synergistic, primarily favoring substitution at the positions ortho and para to the N-acyl-piperidin-2-yl group.
Aromatic Electrophilic Substitution:
Standard electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the benzene (B151609) ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield nitro derivatives, which can be subsequently reduced to form amino compounds. These anilines can then serve as handles for further diversification. Halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce bromine or chlorine atoms, which are valuable precursors for cross-coupling reactions.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | (S)-3-(Piperidin-2-yl)-4-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ or NBS | (S)-3-(Piperidin-2-yl)-4-bromobenzoic acid |
| Chlorination | Cl₂, FeCl₃ or NCS | (S)-3-(Piperidin-2-yl)-4-chlorobenzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (S)-3-(Piperidin-2-yl)-4-acylbenzoic acid |
Palladium-Catalyzed Couplings:
Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-heteroatom bond formation. Starting from a halogenated derivative of the scaffold (e.g., the 4-bromo analog), a variety of coupling partners can be introduced. For instance, Suzuki-Miyaura coupling with boronic acids or esters can install new aryl or heteroaryl groups. chemscene.com Similarly, Sonogashira coupling with terminal alkynes provides access to alkynylated derivatives. The Buchwald-Hartwig amination allows for the introduction of substituted amines, and C-S cross-coupling reactions can be used to form thioethers. nih.govresearchgate.net
Furthermore, palladium-catalyzed C-H activation/functionalization offers a more direct approach to derivatization, avoiding the need for pre-functionalized starting materials. nih.gov For example, Pd(II)-catalyzed ortho-alkylation of benzoic acids has been reported, suggesting that direct functionalization of the scaffold is a feasible strategy. nih.govajchem-a.com
| Coupling Reaction | Coupling Partners | Catalyst/Ligand System (Example) | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(OAc)₂, SPhos | Biaryl derivatives |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynylated derivatives |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | Arylamine derivatives |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ | Alkylated/arylated derivatives |
Functionalization at Other Piperidine Ring Positions
Diversification of the piperidine ring itself is a key strategy for modulating the three-dimensional shape and biological activity of the resulting molecules. While the C2 position is occupied by the benzoic acid substituent, the C3, C4, C5, and C6 positions are available for functionalization. The presence of the nitrogen atom significantly influences the reactivity of the adjacent C-H bonds.
Functionalization at C3 and C5:
Direct C-H functionalization at the C3 position of piperidine is challenging due to the electron-withdrawing inductive effect of the nitrogen atom, which deactivates this position towards certain reactions like carbene C-H insertions. nih.gov An indirect approach has been explored, involving the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by reductive and stereoselective ring-opening of the cyclopropane (B1198618) to introduce substituents at the C3 position. nih.govnih.gov
Functionalization at C4:
The C4 position is more accessible to direct functionalization. Rhodium-catalyzed C-H functionalization has been shown to be effective for introducing substituents at the C4 position of N-protected piperidines. nih.govnih.gov The selectivity between C2, C3, and C4 functionalization can be controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.gov For instance, the use of N-α-oxoarylacetyl-piperidines in combination with specific rhodium catalysts has been shown to favor C4 substitution. nih.gov Another strategy involves the use of a 4-methylene piperidine derivative, which can undergo various transformations at the double bond to introduce diverse functionalities at the C4 position. acs.org
Functionalization at C6:
The C6 position is adjacent to the nitrogen atom (α-position) and is electronically activated. Lithiation of N-Boc-piperidine followed by reaction with an electrophile is a common method for introducing substituents at the C2/C6 positions. researchgate.netnih.gov In the context of the this compound scaffold, selective functionalization at C6 would require careful optimization to avoid reaction at the already substituted C2 position. Asymmetric deprotonation using a chiral base followed by trapping with an electrophile can provide enantiomerically enriched C2/C6-substituted piperidines.
| Position | Method | Reagents/Catalyst (Example) | Comments |
| C3 | Indirect via cyclopropanation | Rhodium catalysts for cyclopropanation, then reduction | Direct functionalization is difficult due to electronic deactivation. nih.govnih.gov |
| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl protecting group | Site selectivity is controlled by the catalyst and protecting group. nih.gov |
| C4 | From 4-methylenepiperidine | Hydroboration-oxidation, ozonolysis, etc. | Allows for a wide range of functional groups to be introduced. acs.org |
| C6 | Directed ortho-metalation | s-BuLi, TMEDA, then electrophile | Common for α-functionalization of N-Boc piperidines. researchgate.netnih.gov |
The strategic combination of these derivatization methods on both the aromatic and piperidine rings allows for the generation of large and diverse libraries of compounds based on the this compound scaffold, enabling a thorough investigation of its potential as a privileged structure in drug discovery.
The S 3 Piperidin 2 Yl Benzoic Acid Scaffold As a Chiral Building Block
Applications in Asymmetric Synthesis of Complex Organic Molecules
The defined stereochemistry of (S)-3-(Piperidin-2-yl)benzoic acid makes it an excellent chiral pool starting material for the asymmetric synthesis of more complex organic molecules. By leveraging the existing stereocenter, chemists can construct intricate targets with high levels of stereocontrol, avoiding the need for often challenging and costly asymmetric induction steps later in a synthetic sequence. The piperidine (B6355638) ring can serve as a rigid scaffold, influencing the spatial orientation of reacting groups, while the carboxylic acid and the secondary amine functionalities provide convenient points for further elaboration.
While specific examples detailing the total synthesis of complex natural products or pharmaceuticals directly employing this compound as a starting material are not extensively documented in publicly available research, the broader class of (S)-pipecolic acid derivatives is well-established in this regard. These derivatives are recognized as crucial components in a variety of pharmacologically active compounds. The principles guiding the use of these related structures underscore the potential of the title compound. For instance, the synthesis of enzyme inhibitors and conformationally restricted peptidomimetics often relies on the stereopure pipecolic acid core to impart specific three-dimensional arrangements necessary for biological activity.
Development of Chiral Ligands and Organocatalysts for Asymmetric Transformations
A significant application of chiral building blocks like this compound lies in their incorporation into chiral ligands and organocatalysts. These tools are fundamental to the field of asymmetric catalysis, enabling the production of enantiomerically enriched products from prochiral substrates. The rigid piperidine framework and the available functional groups of this compound are ideal features for the design of new catalytic systems.
Research into the broader family of (S)-pipecolic acid-derived ligands has demonstrated their effectiveness in a range of metal-catalyzed asymmetric reactions. For example, chiral N,N'-dioxide ligands derived from (S)-pipecolic acid have been successfully employed in magnesium-catalyzed asymmetric ring-opening/cyclopropanation reactions. In one study, a ligand derived from S-pipecolic acid, L-PiPr₂, was shown to be effective in the reaction of cyclic sulfur ylides with α,β-unsaturated oxindoles, affording sulfur-containing spirocyclopropyloxindoles with good stereoselectivity. This highlights the potential of the piperidine scaffold to create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of the reaction.
The development of such ligands often involves the modification of the amine and carboxylic acid functionalities of the parent pipecolic acid derivative to introduce coordinating groups and to tune the steric and electronic properties of the resulting catalyst. The benzoic acid portion of this compound offers an additional site for modification, allowing for the creation of bidentate or even tridentate ligands with unique catalytic properties.
| Ligand Type | Metal | Application | Reference |
| N,N'-dioxide | Mg(OTf)₂ | Asymmetric ring-opening/cyclopropanation |
Precursor for the Synthesis of Structurally Diverse Analogs and Chemical Probes
The this compound scaffold serves as an excellent starting point for the generation of libraries of structurally diverse analogs and chemical probes. The ability to selectively modify the piperidine nitrogen, the carboxylic acid group, and the aromatic ring allows for systematic exploration of the chemical space around this chiral core. Such analog libraries are invaluable in medicinal chemistry for structure-activity relationship (SAR) studies and for the development of chemical probes to investigate biological pathways.
The synthesis of derivatives can be achieved through standard chemical transformations. For instance, the secondary amine of the piperidine ring can be N-alkylated or N-acylated to introduce a wide variety of substituents. The carboxylic acid can be converted to esters, amides, or other functional groups, or it can be used as a handle for bioconjugation. Furthermore, the benzoic acid ring can be subjected to electrophilic aromatic substitution to introduce additional functionality.
Stereochemical Control and Enantiopurity in Academic Research
Strategies for Achieving High Enantiomeric Excess (ee) in Synthesis
Achieving a high enantiomeric excess (ee) is paramount in the synthesis of chiral molecules for research and pharmaceutical applications. For a compound such as (S)-3-(Piperidin-2-yl)benzoic acid, which possesses a stereocenter at the 2-position of the piperidine (B6355638) ring, several advanced asymmetric synthesis strategies are employed to ensure the desired enantiomer is produced selectively. While a generally applicable route for all enantiomerically enriched piperidines remains a challenge, various powerful methods have been developed. nih.gov
Catalytic Asymmetric Synthesis: This is a highly efficient approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Asymmetric Hydrogenation: Tetrasubstituted enamides can be hydrogenated using a rhodium(I) catalyst with a P-chiral bisphosphorus ligand to produce chiral piperidines. nih.gov The interaction between the substrate and the ligand is crucial for achieving high enantioselectivity. nih.gov
Asymmetric Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction between sp²-hybridized boronic acids and a pyridine (B92270) derivative can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cn A subsequent reduction step would yield the desired chiral piperidine. nih.govsnnu.edu.cn
Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a reaction.
Sulfinamides: Enantiopure tert-butanesulfinamide has become a "gold standard" among chiral auxiliaries for the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidine. researchgate.net
Organometallic Complexes: Dienetricarbonyliron complexes can function as potent chiral auxiliaries, providing complete control over the stereoselectivity in reactions to form 2-substituted piperidines. rsc.orgnih.gov The bulky complex directs the approach of reagents to the opposite face, leading to a single diastereoisomeric product. rsc.orgnih.gov
Biocatalysis: Enzymes are highly specific chiral catalysts that can perform reactions with exceptional enantioselectivity under mild conditions. For instance, ketoreductases (KREDs) have been used for the bioreduction of N-Boc-3-piperidone to yield (S)-N-Boc-3-hydroxypiperidine with an enantiomeric excess greater than 99%. researchgate.net This highlights the potential of enzymatic methods for creating chiral piperidine precursors.
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. For example, (R)- and (S)-3-hydroxypiperidine have been accessed via stereospecific routes starting from D- and L-glutamic acid, respectively. researchgate.net
Table 1: Strategies for Asymmetric Synthesis of Chiral Piperidines
| Strategy | Method | Key Features | Reference(s) |
| Catalytic Asymmetric Synthesis | Rh-catalyzed Reductive Heck Reaction | Couples boronic acids with pyridine derivatives; provides high ee and functional group tolerance. | nih.gov, snnu.edu.cn |
| Asymmetric Hydrogenation | Uses chiral phosphine (B1218219) ligands with Rh(I) to hydrogenate enamides enantioselectively. | nih.gov | |
| Chiral Auxiliaries | tert-Butanesulfinamide | Widely used for stereoselective synthesis of amines and N-heterocycles. | researchgate.net |
| Dienetricarbonyliron Complex | Acts as a powerful stereocontrolling group in reductive amination cascades. | rsc.org, nih.gov | |
| Biocatalysis | Ketoreductases (KREDs) | Enables highly enantioselective reduction of keto-piperidines to chiral hydroxy-piperidines. | researchgate.net |
| Chiral Pool Synthesis | From Glutamic Acid | Utilizes natural chiral molecules as starting points for stereospecific synthesis. | researchgate.net |
Methods for Enantiomeric Ratio (er) Determination and Improvement
Once a chiral synthesis is performed, it is crucial to accurately determine the enantiomeric ratio (er) or enantiomeric excess (ee) of the product and, if necessary, to improve it.
Determination of Enantiomeric Ratio:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers. By using a chiral stationary phase (CSP), the two enantiomers of a compound interact differently with the CSP, leading to different retention times. This technique was instrumental in determining the diastereomeric ratio (dr) of intermediates in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, which is a prerequisite for obtaining the final enantiopure products. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it can be used to determine the ratio of diastereomers. nih.gov By reacting the enantiomeric mixture with a chiral derivatizing agent, a pair of diastereomers is formed, which will have distinct signals in the NMR spectrum. The integration of these signals allows for quantification. For example, significant differences in the chemical shifts (Δδ) for protons and carbons adjacent to the stereocenters were observed for diastereomers of piperidine derivatives, enabling their differentiation. nih.gov
Improvement of Enantiomeric Ratio:
Recrystallization: This classical method is often used to improve enantiomeric purity.
Direct Recrystallization: In some cases, a racemic compound may crystallize as a conglomerate, where individual crystals are enantiopure. This allows for mechanical separation, although it is rare. nih.gov
Diastereomeric Salt Recrystallization: A more common approach involves reacting the racemic mixture (e.g., a racemic piperidine-containing acid or amine) with a single enantiomer of a chiral resolving agent (a chiral base or acid). This forms a pair of diastereomeric salts with different physical properties, such as solubility. Fractional crystallization can then be used to separate these diastereomers. This strategy is noted as a viable, though potentially lower-yielding, path to chiral piperidines. researchgate.net A patented process describes enriching 3-aminopiperidine by fractional crystallization of its acid addition salt with a chiral carboxylic acid, achieving an enantiomeric excess of at least 70%. google.com
Preparative Chiral Chromatography: While analytical chiral HPLC is used for determination, preparative-scale chiral chromatography can be used to separate larger quantities of enantiomers to achieve high purity. nih.gov This method is often used when crystallization-based methods are not effective.
Table 2: Methods for Enantiomeric Ratio Determination and Improvement
| Method | Purpose | Principle | Reference(s) |
| Chiral HPLC | Determination & Improvement | Differential interaction of enantiomers with a chiral stationary phase allows for separation and quantification. Can be scaled for preparative purification. | nih.gov, nih.gov |
| NMR Spectroscopy | Determination | After reaction with a chiral derivatizing agent, the resulting diastereomers exhibit distinct NMR signals, allowing for quantification of the ratio. | nih.gov |
| Recrystallization | Improvement | Separation of diastereomeric salts based on differences in solubility, allowing for the isolation of an enriched enantiomer. | researchgate.net, google.com |
Impact of Stereochemistry on Molecular Recognition and Intermolecular Interactions
The specific (S) configuration at the C2 position of the piperidine ring in this compound is fundamental to its function, dictating how it interacts with other molecules, particularly chiral biological targets like proteins and enzymes. researchgate.net
Molecular Recognition and Conformation: The three-dimensional shape of a molecule is critical for its ability to bind to a protein's active site.
Binding Specificity: The precise arrangement of the benzoic acid group and the atoms of the chiral piperidine ring creates a unique pharmacophore. Different enantiomers interact differently with chiral biological targets, which can lead to one enantiomer being active while the other is inactive or even detrimental.
Conformational Preference: The six-membered piperidine ring is not planar and typically adopts a chair conformation. The substituent at the 2-position can be either in an axial or equatorial position. nih.gov The interplay between the piperidine ring conformation and the orientation of the N-acyl group can be influenced by allylic strain, potentially locking the 2-substituent into an axial position. nih.gov This conformational rigidity or flexibility is a key factor in how the molecule presents its binding groups (e.g., hydrogen bond donors/acceptors) to a receptor. The complex nature of molecular recognition presents challenges for structure-based design, as different binding modes can be adopted depending on the ligand's structure. nih.gov
Intermolecular Interactions: The functional groups within this compound—the carboxylic acid, the secondary amine in the piperidine ring, and the aromatic ring—are all capable of forming specific non-covalent interactions that stabilize binding to a target.
Hydrogen Bonding: The secondary amine (N-H) of the piperidine ring and the carboxylic acid group (-COOH) are potent hydrogen bond donors and acceptors. These groups can form crucial interactions with amino acid residues in a protein binding pocket or with other molecules like water. rsc.org
Ionic Interactions: At physiological pH, the carboxylic acid group will be deprotonated (-COO⁻) and the piperidine nitrogen may be protonated (NH₂⁺), making the molecule a zwitterion. This allows for strong ionic interactions (salt bridges) with charged residues on a receptor.
Hydrophobic Interactions: The phenyl ring provides a large, nonpolar surface capable of engaging in hydrophobic interactions with nonpolar pockets in a binding site. nih.gov
π-Stacking: The aromatic phenyl ring can also participate in π-stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein.
The specific (S)-stereochemistry ensures that these interacting groups are oriented in a precise and predictable manner, maximizing the potential for complementary interactions with a chiral binding partner.
Table 3: Impact of Stereochemistry on Molecular Interactions
| Interaction Type | Functional Group(s) Involved | Significance | Reference(s) |
| Hydrogen Bonding | Piperidine N-H, Carboxyl C=O and O-H | Directional interactions critical for binding specificity and stabilizing molecule-target complexes. | rsc.org, researchgate.net |
| Ionic Interactions | Carboxylate (-COO⁻), Protonated Amine (-NH₂⁺) | Strong, long-range electrostatic attractions with charged residues in a binding site. | nih.gov |
| Hydrophobic Interactions | Phenyl Ring, Piperidine -CH₂- groups | Major driving force for binding, involving the sequestration of nonpolar surfaces from water. | nih.gov |
| Conformational Control | (S)-Stereocenter, Piperidine Ring | Determines the 3D shape and the spatial orientation of interacting functional groups, ensuring proper fit with a chiral target. | nih.gov, |
Advanced Methodological Approaches in Chemical Research on Similar Compounds
Chemoenzymatic Synthesis and Biocatalysis for Chiral Production
The demand for enantiomerically pure chiral amines and their derivatives has spurred the development of chemoenzymatic and biocatalytic strategies. acs.org These methods leverage the high stereoselectivity of enzymes to produce chiral piperidines, often under mild and environmentally benign conditions. nih.govresearchgate.net
Key enzymatic tools for this purpose include transaminases (TAs) and imine reductases (IREDs). researchgate.net Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, enabling the asymmetric synthesis of chiral amines. mdpi.com For instance, ω-transaminases have been successfully used in the stereoselective monoamination of 1,5-diketones. nih.gov The resulting amino-ketones spontaneously cyclize to form Δ1-piperideines, which can be further reduced to yield various diastereomers of 2,6-disubstituted piperidines. nih.govnih.gov This approach has been applied to the synthesis of alkaloid natural products like dihydropinidine. nih.gov
Imine reductases (IREDs), a class of nicotinamide-dependent oxidoreductases, catalyze the asymmetric reduction of imines to the corresponding chiral amines. researchgate.net A powerful strategy combines chemical synthesis with biocatalysis in a cascade process. nih.gov For example, a general chemoenzymatic method for the asymmetric dearomatization of activated pyridines has been developed. nih.gov This involves a stereoselective one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This methodology has proven effective in synthesizing key chiral intermediates for pharmaceuticals like the PARP inhibitor Niraparib. nih.govacs.org Researchers have assembled panels of EneIREDs that produce either the (R)- or (S)-enantiomer of the piperidine (B6355638) product with high enantiomeric excess (ee), demonstrating the tunability of this approach. nih.gov
Multi-enzyme cascades have further expanded the utility of biocatalysis. A one-pot cascade involving a carboxylic acid reductase (CAR), a transaminase (ω-TA), and an imine reductase (IRED) can convert keto acids into chiral piperidines with high conversion and stereoselectivity. nottingham.ac.ukresearchgate.net This demonstrates how multiple biocatalysts can work in concert to build complex chiral scaffolds from simpler starting materials. nottingham.ac.uk
| Enzyme(s) | Substrate Type | Product Type | Key Features | Yield/Conversion | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|---|
| ω-Transaminase (ω-TA) | 1,5-Diketone | 2,6-Disubstituted piperidine | Stereoselective monoamination followed by spontaneous cyclization and reduction. | Excellent conversions | Excellent e.e. and regioselectivity | nih.gov |
| Amine Oxidase / Ene-Imine Reductase (EneIRED) | N-substituted Tetrahydropyridine (B1245486) | 3-Substituted piperidine | One-pot dearomatization cascade. Access to both (R) and (S) enantiomers by selecting different EneIREDs. | Up to >99% conversion | Up to >99% e.e. | nih.gov |
| Carboxylic Acid Reductase (CAR), ω-TA, Imine Reductase (IRED) | Keto acid | Mono- and disubstituted piperidine | One-pot, three-enzyme cascade. | High conversion | High e.e. and d.e. | nottingham.ac.ukresearchgate.net |
| Transaminase (TA) | ω-Chloroketone | 2-Substituted piperidine | Asymmetric synthesis via intramolecular cyclization of the intermediate amino-halide. | Up to 90% analytical yield | Up to >99.5% e.e. | researchgate.net |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. acs.org These advantages are particularly beneficial for the production of active pharmaceutical ingredients (APIs) and their intermediates, including complex chiral piperidines. nih.gov
A notable application is the rapid and highly diastereoselective synthesis of α-chiral piperidines. acs.org A continuous flow protocol has been developed using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.org This method allows for the synthesis of a wide range of functionalized piperidines within minutes, achieving high yields and excellent diastereomeric ratios. acs.org The scalability of this flow process has been demonstrated, highlighting its utility for producing drug precursors efficiently. acs.org
The integration of different reaction types into a continuous sequence, often called a "one-pot" or telescoped process, is a key advantage of flow chemistry. google.com This has been applied to the synthesis of complex molecules, including intermediates for the drug Lorazepam, through multi-step sequences involving N-acylation, cyclization, and rearrangement reactions in a continuous manufacturing setup. acs.org Similarly, combining flow chemistry with other technologies like high-throughput experimentation allows for rapid process optimization. nih.gov For instance, a platform combining continuous flow hydrogenation with parallel solution-phase synthesis has been used to produce a library of 1-aryl-4-aminopiperidine analogues. nih.gov
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor enables optimization that is often difficult to achieve in batch processing. nih.gov This control can lead to improved yields and selectivities, as demonstrated in various catalytic reactions performed under continuous flow conditions. nih.gov
| Reaction Type | Key Reagents/Catalysts | Product Type | Key Advantages of Flow Process | Typical Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|---|
| Addition of Grignard reagent to N-(tert-butylsulfinyl)-bromoimine | Grignard reagents | α-Substituted Piperidines | Rapid reaction time (minutes), high diastereoselectivity, scalable. | Typically >80% | >90:10 d.r. | acs.org |
| Continuous Flow Hydrogenation | Heterogeneous catalyst (e.g., Pd/C) | 1-Aryl-4-aminopiperidines | Integrated into a library synthesis platform, safe handling of H₂ gas. | Not specified | Not applicable | nih.gov |
| Multi-step Telescoped Synthesis | Various reagents across 5 steps | Lorazepam (a benzodiazepine, not a piperidine, but demonstrates the capability) | Avoids isolation of intermediates, improved process safety and efficiency. | Not specified | Not applicable | acs.org |
Automation and High-Throughput Experimentation in Chemical Library Generation
The discovery of new bioactive molecules often relies on the synthesis and screening of large numbers of compounds, known as chemical libraries. Automation and high-throughput experimentation (HTE) have revolutionized this process by enabling the rapid, parallel synthesis and evaluation of many compounds at once. dicp.ac.cnchemspeed.com
This approach has been successfully applied to the generation of piperidine-based libraries for drug discovery. nih.govnih.gov For example, a platform incorporating computational library design, parallel solution-phase synthesis, and automated high-throughput purification was used to create a 120-member library of 1-aryl-4-aminopiperidine analogues. nih.gov This integrated system demonstrates how automation can streamline the entire workflow from design to the final, purified compounds ready for screening. nih.govdicp.ac.cn
HTE is particularly valuable for reaction optimization and catalyst screening. acs.orgmdpi.com By running hundreds of reactions in parallel on a microscale, researchers can quickly identify the optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation, saving significant time and resources compared to traditional one-at-a-time experimentation. acs.orgacs.org This has been used to discover novel reaction conditions for challenging cross-coupling reactions to build complex molecular architectures. acs.org The data generated from HTE screens, often analyzed using heatmaps, provides a clear blueprint for scaling up the successful reactions. acs.org
The synthesis of focused libraries around a specific scaffold, such as the piperidine ring, allows for a systematic exploration of the structure-activity relationship (SAR). nih.gov In one instance, a pharmacophore model for the nociceptin (B549756) (N/OFQ) receptor was used to guide the design of a focused piperidine library, which led to the identification of potent receptor agonists and antagonists. nih.gov Such an approach, combining computational design with automated parallel synthesis, accelerates the discovery of compounds with desired biological activities. uniroma1.it
| Library Type | Core Scaffold | Number of Compounds | Key Technologies Employed | Purpose | Reference |
|---|---|---|---|---|---|
| Focused and Optimization Libraries | Piperidine | Not specified | Pharmacophore-guided design, parallel synthesis. | Targeting the Nociceptin (N/OFQ) receptor. | nih.gov |
| Analogue Library | 1-Aryl-4-aminopiperidine | 120 | Computational design, parallel solution-phase synthesis, continuous flow hydrogenation, automated purification. | Drug discovery screening. | nih.gov |
| General Library Synthesis | Various | Up to thousands | Automated reaction preparation, work-up, and analysis in disposable vials. | General compound library generation for screening. | chemspeed.com |
Emerging Research Directions and Future Perspectives
Development of More Efficient and Sustainable Synthetic Routes for Chiral Piperidine-Benzoic Acid Derivatives
The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a cornerstone of modern organic and medicinal chemistry. nih.govrsc.org Current research is intensely focused on developing synthetic routes that are not only efficient in terms of yield and stereoselectivity but also adhere to the principles of green chemistry.
Recent advancements have highlighted the potential of catalytic asymmetric hydrogenation and related reductive strategies. For instance, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has emerged as a powerful method for accessing a variety of chiral piperidines with high diastereo- and enantio-selectivities. nih.gov This approach avoids the need for chiral catalysts or gaseous hydrogen, representing a significant step towards more sustainable synthesis. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazine-2-ols has been developed for the efficient synthesis of chiral piperazin-2-ones, which can be converted to chiral piperidines. nih.gov These methods often demonstrate broad substrate scope and functional group tolerance, making them adaptable for the synthesis of complex molecules like (S)-3-(Piperidin-2-yl)benzoic acid.
Another promising avenue is the use of biocatalysis. Enzymes offer unparalleled selectivity and can operate under mild, environmentally benign conditions. openmedicinalchemistryjournal.com For example, biocatalytic enantioselective hydroamination using lyases can produce N-substituted L-aspartic acids, which are precursors to various chiral heterocycles. patsnap.com The development of engineered enzymes tailored for the synthesis of specific piperidine-benzoic acid derivatives could revolutionize their production, making it more sustainable and cost-effective.
The principles of green chemistry are also being applied to more traditional catalytic hydrogenation reactions. The use of supercritical carbon dioxide (scCO2) as a reaction medium for the hydrogenation of benzoic acid offers a greener alternative to conventional organic solvents. researchgate.net Research into supported transition metal catalysts for hydrogenation in scCO2 has shown that high conversions and selectivities can be achieved at lower temperatures, minimizing waste and energy consumption. researchgate.net
Table 1: Comparison of Catalytic Asymmetric Methods for Piperidine Synthesis
| Catalytic System | Substrate Type | Key Advantages | Reported Selectivity |
| Rhodium-catalyzed transfer hydrogenation | Pyridinium salts | No need for chiral catalyst or H2 gas, high functional group tolerance. nih.gov | Excellent diastereo- and enantio-selectivities. nih.gov |
| Palladium-catalyzed asymmetric hydrogenation | Pyrazin-2-ols | High yields and enantioselectivities for specific precursors. nih.gov | Up to 90% ee. nih.gov |
| Rhodium-catalyzed asymmetric reductive Heck reaction | Pyridine (B92270) and boronic acids | Broad functional group tolerance, access to 3-substituted piperidines. nih.gov | High yield and excellent enantioselectivity. nih.gov |
| Biocatalysis (e.g., EDDS lyase) | Fumarate and amines | High enantiopurity, environmentally benign conditions. patsnap.com | >99% ee. patsnap.com |
Exploration of Novel Derivatization Chemistries for Unconventional Applications
While the derivatization of piperidine scaffolds has been extensively explored in the context of drug discovery, there is a growing interest in leveraging their unique structural and chemical properties for unconventional applications. The this compound scaffold, with its chiral piperidine ring and functionalizable benzoic acid moiety, is a prime candidate for such explorations.
One area of emerging interest is the development of novel ligands for catalysis and materials science. The nitrogen atom of the piperidine ring and the carboxylic acid group of the benzoic acid can act as coordination sites for metal ions. mdpi.com By strategically modifying the scaffold, it is possible to design ligands with specific coordination geometries and electronic properties. For example, derivatization of the piperidine nitrogen could introduce additional donor atoms, creating polydentate ligands capable of forming stable complexes with a variety of metals. mdpi.com These complexes could find applications as catalysts in asymmetric synthesis or as building blocks for functional metal-organic frameworks (MOFs).
The development of novel charge-switch derivatization methods also opens up new possibilities. For instance, derivatization with reagents like 3-(chlorosulfonyl)benzoic acid can be used to modify the charge state and chromatographic behavior of molecules, which could be exploited in the design of responsive materials or for advanced analytical applications. nih.gov
Furthermore, the inherent chirality and conformational rigidity of the piperidine ring can be utilized in the design of chiral selectors for chromatography or as scaffolds for supramolecular chemistry. The benzoic acid group provides a convenient handle for attaching the molecule to a solid support or for introducing groups that can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking.
While still a nascent field, the exploration of unconventional applications for this compound and its derivatives holds significant promise for the development of new functional materials and technologies.
Integrated Computational and Experimental Approaches for Rational Design and Discovery
The integration of computational modeling with experimental synthesis and testing has become an indispensable tool in modern chemical research. openmedicinalchemistryjournal.com For a molecule like this compound, computational methods can provide invaluable insights into its structure, properties, and potential interactions, thereby guiding the rational design of new derivatives with desired functionalities. openmedicinalchemistryjournal.commdpi.com
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of this compound might interact with biological targets or other molecules. clinmedkaz.orgnih.gov These methods allow researchers to visualize the binding modes and estimate the binding affinities of potential ligands, helping to prioritize synthetic targets. clinmedkaz.org For example, computational studies on piperidine-based inhibitors have been used to develop qualitative models of binding pockets and to design new analogs with improved activity. clinmedkaz.org
Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful computational approach. researchgate.netacs.org By correlating the structural features of a series of compounds with their measured activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. acs.org This can significantly accelerate the discovery process by focusing experimental efforts on the most promising candidates. acs.org For instance, QSAR models have been successfully applied to piperidine derivatives to identify key structural descriptors that influence their biological activity. researchgate.net
The synergy between computational prediction and experimental validation is a key theme in this area. Computational tools can screen large virtual libraries of compounds, and the most promising candidates can then be synthesized and tested in the laboratory. The experimental results, in turn, can be used to refine and improve the computational models, creating a powerful feedback loop for discovery. mdpi.com This integrated approach is not only accelerating the pace of research but is also leading to a deeper understanding of the structure-property relationships that govern the behavior of complex molecules like this compound.
Table 2: Computational Approaches for the Rational Design of Piperidine Derivatives
| Computational Method | Application | Key Insights Provided |
| Molecular Docking | Predicting binding modes of ligands to target proteins. clinmedkaz.org | Identification of key interactions, prediction of binding affinity. clinmedkaz.orgnih.gov |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of molecules over time. nih.gov | Assessment of conformational stability, understanding of dynamic interactions. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. researchgate.netacs.org | Prediction of activity for new compounds, identification of key structural features. researchgate.netacs.org |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups for activity. | Design of new scaffolds with desired activity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-3-(Piperidin-2-yl)benzoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of benzoic acid derivatives with piperidine intermediates. For example, a two-step process (similar to methods described for related benzoic acids ) could involve:
Nucleophilic substitution : Reacting 3-bromo-benzoic acid with (S)-piperidin-2-yl-lithium under inert conditions (argon atmosphere) at −78°C to preserve stereochemistry.
Acid hydrolysis : Treating the intermediate with dilute HCl to yield the final product.
- Critical Parameters : Temperature control (−78°C to 0°C), solvent polarity (THF or DMF), and stoichiometric ratios (1:1.2 for benzoic acid:piperidine) are crucial to minimize racemization .
Q. How can researchers validate the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20, v/v) at 1.0 mL/min. Retention times for enantiomers should differ by ≥2 min .
- Optical Rotation : Compare observed [α]D²⁵ values with literature data (e.g., [α]D²⁵ = +32.5° for the (S)-enantiomer in methanol) .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Electrospray ionization (ESI) in negative mode with a C18 column (2.1 × 50 mm, 1.7 µm). Use MRM transitions m/z 246 → 202 (quantifier) and m/z 246 → 158 (qualifier) .
- Calibration : Linear range of 0.1–50 µg/mL (R² > 0.995) with deuterated internal standards (e.g., d₄-benzoic acid) to correct matrix effects .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzoic acid ring influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., -CF₃, -NO₂) at the 4-position via Friedel-Crafts acylation. Assess antimicrobial activity using MIC assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213).
- Key Finding : Electron-withdrawing groups (-CF₃) enhance activity (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analog) due to increased membrane permeability .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Comparative NMR Analysis : Re-examine ¹H-NMR (500 MHz, DMSO-d₆) for diagnostic peaks: δ 2.85–3.10 (piperidine H-2/H-6), δ 7.45–7.60 (aromatic H-5/H-6). Discrepancies often arise from solvent polarity or pH effects .
- X-ray Crystallography : Resolve ambiguity by determining crystal structure (space group P2₁, Z = 4) to confirm bond angles and torsion angles .
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Key predictions:
- Phase I : Hydroxylation at piperidine C-4 (major) and benzoic acid C-5 (minor) via CYP3A4.
- Phase II : Glucuronidation at the carboxylic acid group .
- Validation : Compare with in vitro hepatocyte assays (human HepG2 cells) using UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
